(1-Ethoxy-4-methylcyclohexyl)methanol CAS 1876604-68-0 properties
(1-Ethoxy-4-methylcyclohexyl)methanol CAS 1876604-68-0 properties
An In-Depth Technical Guide to (1-Ethoxy-4-methylcyclohexyl)methanol and its Structural Analog, 4-Methylcyclohexanemethanol
Introduction
This technical guide addresses the properties, synthesis, and potential applications of (1-Ethoxy-4-methylcyclohexyl)methanol (CAS 1876604-68-0). It is important to note that a comprehensive literature search reveals a significant lack of published data for this specific compound. Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on two key areas. Firstly, it will provide an in-depth analysis of the closely related and well-characterized compound, 4-Methylcyclohexanemethanol (MCHM), which serves as a structural analog and a probable precursor. Secondly, this guide will propose a scientifically sound and detailed synthetic protocol for the target molecule, (1-Ethoxy-4-methylcyclohexyl)methanol, based on established organic chemistry principles.
This dual-faceted approach ensures that while directly available data is scarce, the reader is equipped with a robust foundation of knowledge on a highly similar molecule and a practical, theoretical framework for the synthesis of the target compound.
Part 1: A Comprehensive Review of 4-Methylcyclohexanemethanol (MCHM)
4-Methylcyclohexanemethanol (MCHM) is a saturated alicyclic primary alcohol that is structurally similar to the target compound, differing by the absence of the ethoxy group.[1][2] It exists as a mixture of cis and trans isomers, which can exhibit different physical and sensory properties.[1]
Physicochemical Properties
MCHM is a colorless, oily liquid with a characteristically faint, mint-like, or licorice-like odor, the latter being more associated with the trans-isomer.[1][3] It is sparingly soluble in water but demonstrates high solubility in many organic solvents.[1][2]
| Property | Value | Source |
| CAS Number | 34885-03-5 | [1] |
| Molecular Formula | C₈H₁₆O | [1][4] |
| Molar Mass | 128.215 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][5] |
| Density | 0.9074 g/cm³ at 20 °C | [1][5] |
| Boiling Point | 202 °C (396 °F; 475 K) | [1] |
| Melting Point | -12.0 °C (estimated) | [3] |
| Flash Point | 80 °C (176 °F; 353 K) | [1] |
| Water Solubility | Low (2,250 mg/L at 23°C) | [1][3][6] |
| log Kₒw | 2.55 (estimated) | [3] |
| Vapor Pressure | 0.0588 mm Hg at 25°C | [3] |
Synthesis and Production
Historically, MCHM was first prepared in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester.[1][2] In contemporary industrial settings, it is primarily produced as a byproduct (approximately 1%) in the large-scale production of cyclohexanedimethanol, which involves the hydrogenation of dimethyl terephthalate.[1][2] There are also patented processes where MCHM is used in the esterification of terephthalic acid, with the resulting ester being hydrogenated to produce 1,4-cyclohexanedimethanol. The MCHM formed during the hydrogenation can be recycled back into the process.[7][8]
Spectroscopic Data
The structural isomers of MCHM can be identified and quantified using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between the cis and trans isomers.[6] The identity of MCHM has also been confirmed using Fourier transform infrared spectroscopy and mass spectrometry.[9]
Applications
MCHM has found utility in several industrial applications. It has been patented for use as a frothing agent in the froth flotation process for cleaning coal.[1][2] In this application, a mixture containing MCHM is used to create bubbles that adhere to fine coal particles, allowing them to be separated from impurities.[1] It has also been explored for use in air fresheners.[1][2]
Health and Safety Information
Reliable and extensive health and safety data for MCHM is somewhat limited.[1] The available information suggests it has low to moderate acute oral toxicity.[10] Crude MCHM has been shown to cause slight to moderate skin and eye irritation in animal studies at high concentrations.[10] It is not considered to be a skin sensitizer below certain concentrations.[10][11]
The oral LD-50 in rats for crude MCHM is reported as 825 mg/kg, and the dermal LD-50 is greater than 2,000 mg/kg.[1] It is important to handle MCHM with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area.[12]
Part 2: Proposed Synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol
The synthesis of the target molecule, (1-Ethoxy-4-methylcyclohexyl)methanol, can be theoretically achieved from the precursor 4-Methylcyclohexanemethanol (MCHM) via a Williamson ether synthesis. This classic and versatile reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.[13][14][15]
Reaction Principle
The hydroxyl group of MCHM is not sufficiently nucleophilic to directly react with an ethyl halide. Therefore, it must first be converted into a more potent nucleophile, the corresponding alkoxide. This is achieved by reacting MCHM with a strong base, such as sodium hydride (NaH). The resulting alkoxide then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with an ethyl halide, such as ethyl iodide, to form the desired ether product.[12][16]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (1-Ethoxy-4-methylcyclohexyl)methanol.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Methylcyclohexanemethanol (MCHM, mixture of isomers)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl iodide (CH₃CH₂I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Alcohol Addition: Dissolve 4-Methylcyclohexanemethanol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. The evolution of hydrogen gas should be observed.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer with diethyl ether (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (1-Ethoxy-4-methylcyclohexyl)methanol.
Self-Validating System and Causality
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical because sodium hydride reacts violently with water. Any moisture would consume the reagent and reduce the yield.
-
Order of Addition: Adding the alcohol to the sodium hydride suspension ensures that the base is always in excess during the deprotonation step, promoting complete formation of the alkoxide.
-
Temperature Control: The initial deprotonation and the addition of the electrophile are performed at 0 °C to control the exothermic nature of the reactions and prevent side reactions.
-
Monitoring by TLC: Thin-layer chromatography allows for the real-time tracking of the consumption of the starting material and the formation of the product, ensuring the reaction is allowed to proceed to completion without unnecessary heating, which could lead to decomposition.
-
Aqueous Work-up: The specific quenching with saturated ammonium chloride, a mild acid, safely neutralizes any unreacted sodium hydride. The subsequent extractions and washes remove inorganic salts and water-soluble impurities.
-
Chromatographic Purification: This final step is essential to separate the desired ether product from any unreacted starting materials and non-polar byproducts, ensuring the high purity of the final compound.
Conclusion
While (1-Ethoxy-4-methylcyclohexyl)methanol is not a well-documented compound, this guide provides a comprehensive overview of its close structural analog, 4-Methylcyclohexanemethanol, offering valuable insights into its expected physicochemical properties and handling considerations. Furthermore, the detailed, theoretically sound synthetic protocol based on the Williamson ether synthesis provides a clear and actionable starting point for researchers and chemists interested in the preparation and further investigation of this novel molecule. This guide serves as a foundational resource to stimulate and support future research in this area.
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